N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide

Physicochemical profiling Drug-likeness Regioisomer comparison

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide (CAS 1049432-19-0, molecular formula C21H26FN3O2, MW 371.456 Da, logP 2.72) is a fully synthetic small molecule belonging to the arylpiperazinyl-acetamide chemotype—a scaffold historically explored in antipsychotic, antidepressant, and CNS-active agent discovery programs. The compound is currently catalogued as a For-Sale virtual screening entry (ZINC000408272067) with no experimentally determined bioactivity data deposited in ChEMBL or BindingDB as of the latest database release.

Molecular Formula C21H26FN3O2
Molecular Weight 371.456
CAS No. 1049432-19-0
Cat. No. B2841776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide
CAS1049432-19-0
Molecular FormulaC21H26FN3O2
Molecular Weight371.456
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)NCCN2CCN(CC2)C3=CC=CC=C3F
InChIInChI=1S/C21H26FN3O2/c1-17-6-2-5-9-20(17)27-16-21(26)23-10-11-24-12-14-25(15-13-24)19-8-4-3-7-18(19)22/h2-9H,10-16H2,1H3,(H,23,26)
InChIKeyFMKHIQHUJMFUIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide (CAS 1049432-19-0): Compound Class and Procurement-Relevant Characteristics


N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide (CAS 1049432-19-0, molecular formula C21H26FN3O2, MW 371.456 Da, logP 2.72) [1] is a fully synthetic small molecule belonging to the arylpiperazinyl-acetamide chemotype—a scaffold historically explored in antipsychotic, antidepressant, and CNS-active agent discovery programs [2]. The compound is currently catalogued as a For-Sale virtual screening entry (ZINC000408272067) with no experimentally determined bioactivity data deposited in ChEMBL or BindingDB as of the latest database release [1]. Its structural signature combines an ortho-fluorophenyl-piperazine motif with an ortho-tolyloxy-acetamide side chain, distinguishing it from more commonly investigated para-fluoro and meta-tolyloxy regioisomers [1].

Why N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide Cannot Be Replaced by Generic Piperazinyl-Acetamide Analogs


Within the arylpiperazinyl-acetamide chemotype, regioisomeric substitution—the position of the fluorine atom on the phenyl ring (ortho vs. para vs. meta) and the methyl group on the phenoxy moiety (ortho vs. meta vs. para)—is a known determinant of receptor subtype selectivity, intrinsic efficacy, and metabolic soft-spot vulnerability [1]. In-class analogs such as N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(m-tolyloxy)acetamide (CAS not found in public databases, but structurally characterised by benchchem.com) differ by the fluorine position (4-fluoro vs. 2-fluoro) and the methyl position (meta vs. ortho), which can alter the pKa of the piperazine nitrogen, the preferred chair conformation, and consequently the pharmacophore's three-dimensional presentation to aminergic GPCR binding pockets [2]. Without direct experimental confirmation that the ortho-fluoro/ortho-methyl combination produces equivalent potency, selectivity, and ADME outcomes as any given analog, generic substitution introduces an unquantified risk of altered target engagement, off-target liability, or metabolic clearance—risks that cannot be de-risked by structural similarity alone [2].

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide: Quantitative Differentiation Evidence — Limited Data Declaration


Computed Physicochemical Profile vs. Closest Regioisomeric Analog — Evidence Gap

The target compound possesses a computed logP of 2.72 (ZINC15 reference pH) and a topological polar surface area (tPSA) of 53 Ų [1]. The closest structurally characterised regioisomeric analog—N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(m-tolyloxy)acetamide—has not had its logP or tPSA reported in any accessible authoritative database, patent, or peer-reviewed publication as of the search date. Consequently, a quantitative head-to-head comparison of these fundamental physicochemical descriptors, which govern passive membrane permeability, CNS penetration potential, and plasma protein binding, cannot be performed. This constitutes a critical evidence gap for procurement decisions where a specific logP window or tPSA threshold is a selection criterion [1].

Physicochemical profiling Drug-likeness Regioisomer comparison

Target Prediction Profile: SEA-Based Inference Against the Piperazinyl-Acetamide Class — Evidence Gap

The Similarity Ensemble Approach (SEA) applied to ZINC000408272067 using ChEMBL20 ligand-target associations predicts potential interaction with metabotropic glutamate receptor 1 (GRM1, GPCR Class C) with a Max Tc of 46 and sub-significant P-value (22) [1]. In contrast, structurally related N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides have demonstrated experimental affinity for dopamine D2 and serotonin 5-HT2A receptors in radioligand binding assays [2]. The divergence between SEA-predicted mGluR1 association and the class-established aminergic GPCR profile cannot be resolved without experimental confirmation, as SEA predictions for this compound are based solely on two-dimensional fingerprint similarity (Tc ≤ 0.46) and not on any directly measured binding data [1][2].

Target prediction Similarity Ensemble Approach GPCR

Molecular Flexibility and Conformational Entropy: Rotatable Bond Count vs. Rigidified Piperazinyl-Acetamide Analogs

The target compound contains 2 rotatable bonds in its neutral reference form (pH 0, ZINC15), specifically the ethyl linker between the piperazine and acetamide groups, conferring a relatively constrained conformational profile [1]. In comparison, certain antipsychotic arylpiperazine derivatives described in US20030236259A1 incorporate longer or more flexible linkers (e.g., propyl, butyl, or hydroxypropyl chains), resulting in 4–7 rotatable bonds and a correspondingly higher entropic penalty upon receptor binding [2]. The reduced rotatable bond count of the target compound suggests—in the absence of direct experimental measurement—a potentially more favourable binding free-energy contribution from conformational pre-organization, though this inference requires experimental thermodynamic profiling (ITC or SPR) for validation [1][2].

Conformational analysis Rotatable bonds Entropic penalty

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide: Research Application Scenarios Consistent with Current Evidence Limits


Virtual Screening Library Enrichment for Novel Chemotype Exploration

Because the compound is catalogued in ZINC15 with a For-Sale status and possesses a scaffold not extensively represented in public bioactivity databases, it is suitable as a diversity element in computational screening campaigns targeting aminergic GPCRs or mGluR1, where its ortho-fluoro/ortho-methyl substitution pattern offers a regioisomeric variation not commonly found in commercial screening collections [1]. Users should note the absence of experimental bioactivity data and validate any predicted hits with orthogonal assays.

Structure-Activity Relationship (SAR) Probe for Ortho-Substitution Effects in Piperazinyl-Acetamide Series

The compound can serve as a matched molecular pair with its hypothetical para-fluoro/meta-methyl analog, enabling systematic exploration of how fluorine and methyl regioisomerism affects physicochemical properties (logD7.4, solubility, permeability) when both compounds are subjected to identical experimental conditions [1]. This application requires the user to source or synthesize the comparator analog independently.

Negative Control or Inactive Comparator in Aminergic Receptor Panels

Given the absence of any confirmed biological activity, the compound may be evaluated for potential use as a negative control in receptor panels (dopamine D2, serotonin 5-HT2A, adrenergic α1) where class-related piperazinyl-acetamides typically show measurable affinity [2]. A confirmed lack of activity at these targets, documented via radioligand displacement assays, would establish its value as a pharmacologically silent scaffold for further functionalization.

Quote Request

Request a Quote for N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.